REACTION_CXSMILES
|
[C:1]([OH:4])(=O)[CH3:2].[CH2:5]([NH2:8])[CH:6]=[CH2:7].C([C:13]1C=C(C)C=C(C(C)(C)C)[C:14]=1[OH:24])(C)(C)C>O>[CH2:5]([N:8]1[C:1](=[O:4])[CH:2]=[CH:13][C:14]1=[O:24])[CH:6]=[CH2:7]
|
Name
|
styrene/maleic anhydride copolymer
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
C(C=C)N
|
Name
|
|
Quantity
|
0.125 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
|
Name
|
|
Quantity
|
2500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over a period of 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated at 114° for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The clear solution was cooled
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
FILTRATION
|
Details
|
The precipitated polymer was filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
DISSOLUTION
|
Details
|
re-dissolved in about 700 mL of acetone
|
Type
|
CUSTOM
|
Details
|
again precipitated in excess water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resultant polymer was dried to constant weight under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N1C(C=CC1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:4])(=O)[CH3:2].[CH2:5]([NH2:8])[CH:6]=[CH2:7].C([C:13]1C=C(C)C=C(C(C)(C)C)[C:14]=1[OH:24])(C)(C)C>O>[CH2:5]([N:8]1[C:1](=[O:4])[CH:2]=[CH:13][C:14]1=[O:24])[CH:6]=[CH2:7]
|
Name
|
styrene/maleic anhydride copolymer
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
C(C=C)N
|
Name
|
|
Quantity
|
0.125 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
|
Name
|
|
Quantity
|
2500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over a period of 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated at 114° for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The clear solution was cooled
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
FILTRATION
|
Details
|
The precipitated polymer was filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
DISSOLUTION
|
Details
|
re-dissolved in about 700 mL of acetone
|
Type
|
CUSTOM
|
Details
|
again precipitated in excess water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resultant polymer was dried to constant weight under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N1C(C=CC1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |